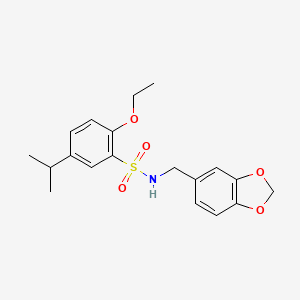![molecular formula C21H17N3O5S2 B2737722 N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1105246-82-9](/img/structure/B2737722.png)
N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups and structural features that are common in organic chemistry . These include a benzodioxole group, a methyl group, an oxadiazole ring, and a thiophene ring with a sulfonamide group . Each of these groups can contribute to the compound’s overall properties and reactivity.
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and the functional groups present. It likely has a complex, multi-ring structure with various substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. These could include properties such as melting point, solubility, and reactivity .Applications De Recherche Scientifique
Anticancer Activity
The compound exhibits promising anticancer properties. Researchers have found that it selectively kills tumor cells experiencing glucose starvation. Glucose levels within solid tumors are often lower than in normal surrounding tissue, leading tumor cells to reprogram their metabolism. Compound 6, a derivative of N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide, inhibits mitochondrial membrane potential in glucose-starved cells, making it a potential candidate for treating glucose-starved tumors .
Medicinal Chemistry and Cancer Metabolism
Understanding the metabolic adaptations of cancer cells is crucial for developing effective therapies. Compound 6’s impact on glucose-starved cells highlights its relevance in cancer metabolism research. Investigating its mechanism of action and interactions with cellular pathways can provide valuable insights for drug development .
Synthetic Lethality Strategies
Synthetic lethality exploits the vulnerability of cancer cells by targeting specific genetic or metabolic pathways. Compound 6’s effects on mitochondria and glucose-starved cells may contribute to synthetic lethality approaches. Researchers can explore its synergistic effects with other compounds or genetic alterations to enhance cancer cell death .
Targeting Mitochondrial Function
Mitochondria play a critical role in cancer cell survival. Compound 6’s inhibition of mitochondrial membrane potential suggests that it disrupts essential cellular processes. Investigating its impact on mitochondrial function can provide novel avenues for cancer therapy .
Mechanistic Target of Rapamycin (mTOR) Pathway
The mTOR pathway regulates cell growth, metabolism, and survival. Compound 6’s effects on glucose-starved cells may intersect with mTOR signaling. Further studies can elucidate its precise interactions with this pathway and its potential as an mTOR-targeted agent .
Antitumor Strategies for Glucose-Starved Tumors
Developing therapies specifically for glucose-starved tumors is challenging. Compound 6’s unique properties make it a candidate for such targeted approaches. Researchers can explore its efficacy in preclinical models and assess its safety and selectivity .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c1-13-3-5-14(6-4-13)20-22-21(29-23-20)19-18(9-10-30-19)31(25,26)24(2)15-7-8-16-17(11-15)28-12-27-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJCYMBYMQEXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

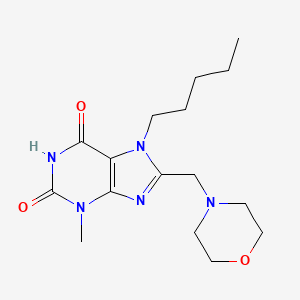
![3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2737641.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-2H,3H,4H-1-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B2737642.png)
![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2737643.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenoxypropanamide](/img/structure/B2737646.png)
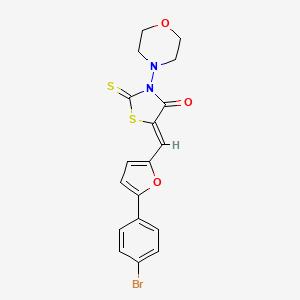
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2737650.png)
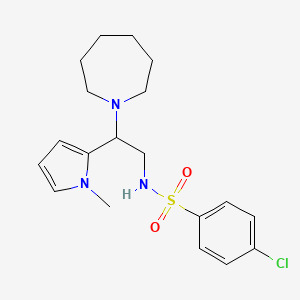
![N-[3-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2737654.png)
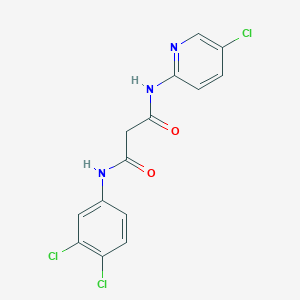
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2737656.png)
